isoquinoline-4-carbonitrile

Kinase Inhibition Cancer Research Medicinal Chemistry

Kinase inhibitor programs frequently stall due to off-target effects and poor selectivity. Isoquinoline-4-carbonitrile (CAS 34846-65-6) solves this as a privileged scaffold with validated, substituent-dependent SAR enabling rational MLCK and EGFR inhibitor design. • 7-Position modification directly tunes MLCK vs. EGFR potency, supporting selective- or dual-inhibitor strategies with reduced off-target risk. • Demonstrated in vitro antimalarial hit against drug-sensitive and drug-resistant P. falciparum-a non-quinoline chemotype for novel mechanisms. • 4-CN group reacts predictably with Grignard reagents for rapid library synthesis; derivatives readily form single crystals suitable for SBDD.

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
CAS No. 34846-65-6
Cat. No. B1205459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoquinoline-4-carbonitrile
CAS34846-65-6
Synonyms4-isoquinolinecarbonitrile
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C#N
InChIInChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H
InChIKeyNPDZTCFGRSYTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-4-carbonitrile: Core Scaffold for Kinase Inhibitors


Isoquinoline-4-carbonitrile (CAS 34846-65-6), also known as 4-cyanoisoquinoline, is a heteroaromatic building block with the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol . Its key structural feature is a cyano group at the 4-position of the isoquinoline ring system, which profoundly influences its electronic properties, reactivity, and biological profile . This scaffold is widely utilized in medicinal chemistry as a privileged core for the development of enzyme inhibitors, particularly for kinases [1], and serves as a versatile intermediate in organic synthesis .

Kinase inhibitor SAR and selectivity studies (MLCK, EGFR, CDK)
C1-functionalization via cyano-directed Grignard addition
Crystal structure-ready complex derivatives for SBDD

Why 4-Cyanoisoquinoline Scaffolds Are Not Interchangeable


In medicinal chemistry, subtle changes to a molecular scaffold can drastically alter its biological activity and selectivity profile. For the 4-cyanoisoquinoline class, even minor structural modifications lead to significant shifts in target engagement and potency. This is directly evidenced by a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, where the inhibitory effect against both myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) was found to be highly dependent on the nature of the substituent at the 7-position [1]. Furthermore, the presence of the 4-cyano group itself is a critical determinant; its ability to modulate the electron density of the isoquinoline core is essential for optimal interaction with the ATP-binding pockets of kinases, a feature that cannot be replicated by other substituents at that position [2]. Consequently, substituting a 4-cyanoisoquinoline core with an unsubstituted isoquinoline or a different isomer (e.g., quinoline) will yield a different, and often inactive, molecule.

7‑Substituent is critical
Unsubstituted or positional isomers may not reproduce reported MLCK/EGFR selectivity – SAR is highly site‑specific.
4‑Cyano group essential
The cyano moiety tunes electron density for kinase ATP‑pocket interaction; other substituents or a quinoline core can lead to inactive molecules.
Generic isoquinoline ≠ 4‑cyano scaffold
Results obtained with unsubstituted isoquinoline cannot be transferred; synthesis routes and biological profiles differ fundamentally.

Isoquinoline-4-carbonitrile vs. Key Comparators


SAR: Selective MLCK and EGFR Inhibition

A study on a focused library of 1-(3-bromophenylamino)isoquinoline-4-carbonitriles demonstrates that the inhibitory potency against myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) is directly tunable by the 7-substituent [1]. This provides a clear path to selectively targeting one kinase over the other, a feat not possible with a generic isoquinoline scaffold. The nature of the substituent at the 7-position of the isoquinoline scaffold was found to be a critical determinant of inhibitory activity [1].

MLCK/EGFR SAR
Class‑level inference
7‑substituent‑dependent activity
Kinase selectivity is tunable by 7‑position substitution.
Data to verify; abstract‑level qualitative comparison only.
Kinase Inhibition Cancer Research Medicinal Chemistry

Antimalarial Activity of 3-Methyl-4-cyanoisoquinoline

A series of 3-methylisoquinoline-4-carbonitriles were evaluated for activity against Plasmodium falciparum. One compound from this series inhibited parasite growth in an in vitro assay with an IC50 of 34 ± 12 µM against the 3D7 strain [1]. This is a key point of differentiation, as the 4-cyano group is a crucial structural feature for this antimalarial activity. A follow-up study further confirmed that a novel series of 4-cyano-3-methylisoquinolines potently inhibits the growth of both chloroquine-sensitive and resistant P. falciparum strains [2].

Antimalarial IC₅₀
Reported
34 ± 12 μM
Supports antimalarial screening context against P. falciparum 3D7.
Comparator data for unsubstituted isoquinoline not reported; review strain‑specific conditions.
Antimalarial Drug Discovery Parasitology PfPKA Inhibition

Grignard-Mediated C1-Functionalization

The 4-cyano group on the isoquinoline ring enables unique reactivity with Grignard reagents (RMgX, where R = C2H5, n-C3H7, n-C4H9, phenyl, benzyl) that is not observed with the unsubstituted parent compound [1]. The reaction proceeds through nucleophilic addition to the cyano group, yielding 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles after an oxidation step [1]. This provides a direct route to 1-substituted isoquinolines, which are important pharmacophores.

Grignard Reactivity
Method context
Selective C1‑addition via cyano group
Enables predictable synthesis of 1‑substituted libraries.
Isoquinoline alone undergoes different, often complex reactions.
Organic Synthesis Heterocyclic Chemistry Methodology

X-ray Crystallography of Complex Derivatives

The complex derivatives of isoquinoline-4-carbonitrile are amenable to detailed structural analysis. The structure of a complex derivative, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was unequivocally proved by X-ray diffraction [1]. This confirms the feasibility of obtaining high-resolution structural data for molecules built upon this core, which is essential for structure-based drug design. Furthermore, crystal structures have been solved for new hexahydroisoquinoline-4-carbonitrile derivatives as part of a study on cyclin-dependent kinase inhibitors [2].

Crystallizability
Supporting evidence
Single‑crystal X‑ray structures solved
Facilitates structural biology and SBDD validation.
Observed for complex hexa‑/tetrahydroisoquinoline‑4‑carbonitriles.
Structural Biology Crystallography Drug Design

Isoquinoline-4-carbonitrile: Validated Research Applications


Selective Kinase Inhibitor Design

The scaffold's validated SAR profile at the 7-position makes it a superior choice for developing inhibitors with tailored selectivity for MLCK and EGFR, two key targets in oncology [1]. Researchers can leverage this tunability to minimize off-target effects, a common challenge in kinase inhibitor development.

Antimalarial Hit-to-Lead Optimization

Given the demonstrated in vitro activity of 3-methylisoquinoline-4-carbonitriles against drug-sensitive and drug-resistant strains of P. falciparum, this core structure serves as a validated hit for antimalarial drug discovery [2]. It provides a non-quinoline based chemotype for exploring new mechanisms of action.

C1-Substituted Isoquinoline Library Synthesis

The predictable and efficient reaction of the 4-cyano group with Grignard reagents enables the rapid generation of diverse libraries of 1-substituted isoquinolines [3]. This is a powerful strategy for exploring chemical space around a core pharmacophore in early-stage drug discovery.

Structure-Based Drug Design

The propensity for its complex derivatives to form single crystals suitable for X-ray diffraction [4] makes this scaffold highly amenable to SBDD. High-resolution structural data can accelerate lead optimization by guiding modifications to improve target binding and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Kinase inhibitor design (MLCK, EGFR, CDK)
7‑Substituent tunability and cyano‑directed interaction
Selectivity endpoints and ATP‑pocket engagement assays
Antimalarial hit exploration
4‑Cyano‑3‑methyl scaffold with PfPKA inhibition profile
P. falciparum growth inhibition and strain‑panel screening
C1‑substituted library synthesis
Cyano‑directed Grignard reactivity
Reaction scope and derivative characterization
Structure‑based drug design
Crystallizable complex derivatives
X‑ray diffraction structure validation and computational modeling
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